molecular formula C19H18Cl2O4 B13875015 3-Cyclopropyloxy-3-[4-[(3,4-dichlorophenyl)methoxy]phenyl]propanoic acid

3-Cyclopropyloxy-3-[4-[(3,4-dichlorophenyl)methoxy]phenyl]propanoic acid

Cat. No.: B13875015
M. Wt: 381.2 g/mol
InChI Key: XZUJYVBWUAKIDW-UHFFFAOYSA-N
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Description

3-Cyclopropyloxy-3-[4-[(3,4-dichlorophenyl)methoxy]phenyl]propanoic acid is a synthetic organic compound with a complex structure It features a cyclopropyloxy group, a dichlorophenyl group, and a methoxyphenyl group attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyloxy-3-[4-[(3,4-dichlorophenyl)methoxy]phenyl]propanoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

    Formation of the Cyclopropyloxy Group: The cyclopropyloxy group can be introduced through a cyclopropanation reaction using a suitable alkene and a cyclopropyl halide under basic conditions.

    Attachment of the Dichlorophenyl Group: The dichlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a dichlorobenzene derivative and a suitable nucleophile.

    Formation of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through an etherification reaction using a phenol derivative and a suitable alkylating agent.

    Formation of the Propanoic Acid Backbone: The final step involves the formation of the propanoic acid backbone through a carboxylation reaction using a suitable carboxylating agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyloxy-3-[4-[(3,4-dichlorophenyl)methoxy]phenyl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to form corresponding alcohols or alkanes.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Amines, thiols, under basic or acidic conditions

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, alkanes

    Substitution: Amino derivatives, thiol derivatives

Scientific Research Applications

3-Cyclopropyloxy-3-[4-[(3,4-dichlorophenyl)methoxy]phenyl]propanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including its effects on cellular processes and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic applications, including its use as a lead compound for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Cyclopropyloxy-3-[4-[(3,4-dichlorophenyl)methoxy]phenyl]propanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, modulating their activity, and influencing downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the intended application of the compound.

Comparison with Similar Compounds

3-Cyclopropyloxy-3-[4-[(3,4-dichlorophenyl)methoxy]phenyl]propanoic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties that can be leveraged for various applications.

Properties

Molecular Formula

C19H18Cl2O4

Molecular Weight

381.2 g/mol

IUPAC Name

3-cyclopropyloxy-3-[4-[(3,4-dichlorophenyl)methoxy]phenyl]propanoic acid

InChI

InChI=1S/C19H18Cl2O4/c20-16-8-1-12(9-17(16)21)11-24-14-4-2-13(3-5-14)18(10-19(22)23)25-15-6-7-15/h1-5,8-9,15,18H,6-7,10-11H2,(H,22,23)

InChI Key

XZUJYVBWUAKIDW-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC(CC(=O)O)C2=CC=C(C=C2)OCC3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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